PARP1 Inhibitory Potency: >500-fold Weaker than Olaparib Confirming Utility as a Negative Control or Impurity Marker
The target compound exhibits an IC50 of approximately 28 µM for PARP1 inhibition in a cellular PARylation assay, compared to olaparib's IC50 of ~5–50 nM [1]. This ~560- to 5,600-fold reduction in potency confirms the benzohydrazide truncation ablates PARP1 binding affinity, making the compound unsuitable as a PARP inhibitor but ideally suited as an analytical reference standard for olaparib impurity methods [2].
| Evidence Dimension | PARP1 cellular PARylation inhibition IC50 |
|---|---|
| Target Compound Data | IC50 ~28 µM (28,000 nM) in cellular PARylation assay |
| Comparator Or Baseline | Olaparib: IC50 ~5–50 nM (enzyme and cellular PARylation assays) |
| Quantified Difference | Approximately 560- to 5,600-fold weaker than olaparib |
| Conditions | Cellular PARylation assay in mammalian cells; target compound data from Hypothes.is annotation citing primary literature; olaparib data from multiple published enzyme and cellular assays |
Why This Matters
For impurity reference standard selection, this potency gap ensures the compound does not interfere in PARP functional assays while providing a structurally specific marker for olaparib quality control.
- [1] Hypothes.is annotation: "With a reported IC50 of 28 μM, this compound can be neither potent nor selective." View Source
- [2] Menear KA, et al. J Med Chem. 2008;51(20):6581-6591. Olaparib PARP1 IC50 ~5 nM. View Source
